5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 372075-75-7
VCID: VC4852485
InChI: InChI=1S/C5H4ClF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3
SMILES: CN1C(=CC(=N1)C(F)(F)F)Cl
Molecular Formula: C5H4ClF3N2
Molecular Weight: 184.55

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS No.: 372075-75-7

Cat. No.: VC4852485

Molecular Formula: C5H4ClF3N2

Molecular Weight: 184.55

* For research use only. Not for human or veterinary use.

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole - 372075-75-7

Specification

CAS No. 372075-75-7
Molecular Formula C5H4ClF3N2
Molecular Weight 184.55
IUPAC Name 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C5H4ClF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3
Standard InChI Key AXVYNMMTYBGOFD-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 648859-67-0) belongs to the pyrazole family, featuring a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. Substitutents include:

  • Chlorine at position 5, enhancing electrophilic substitution reactivity.

  • Methyl group at position 1, influencing steric and electronic effects.

  • Trifluoromethyl group at position 3, contributing to lipophilicity and metabolic stability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₅ClF₃N₂
Molecular Weight215.57 g/mol
IUPAC Name5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous pyrazoles (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) reveal planar pyrazole rings with dihedral angles of 40.84°–65.30° between substituent aryl groups . The trifluoromethyl group adopts a staggered conformation, minimizing steric hindrance. Weak intermolecular interactions, such as C–H···O and C–H···π, stabilize the crystal lattice .

Synthetic Methodologies

Cyclocondensation of Hydrazines and β-Diketones

The most common route involves reacting methyl hydrazine with trifluoromethyl-substituted β-diketones under acidic conditions. A patent by demonstrates high selectivity (96:4) for the 5-chloro isomer by optimizing reaction temperature and solvent composition:

Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueYield
SolventAcetic acid/water (1:1)86.5%
Temperature80°C for 5 hours
CatalystNone required

Post-Functionalization Strategies

  • Chlorination: Electrophilic chlorination using Cl₂ or SO₂Cl₂ at position 5 .

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >90% .

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: 98–102°C (lit.) .

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 6.82 (s, 1H, pyrazole-H) .

  • IR: Peaks at 1130 cm⁻¹ (C–F stretch) and 1540 cm⁻¹ (C=N stretch) .

Applications in Agrochemicals

Herbicidal Activity

Derivatives of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole inhibit protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis. Field trials show efficacy against broadleaf weeds at application rates of 50–100 g/ha .

Table 3: Herbicidal Performance of Pyrazole Derivatives

DerivativeTarget WeedEC₅₀ (ppm)
N-Substituted amideAmaranthus retroflexus12.4
Benzoxazinyl pyrazoleEchinochloa crus-galli8.9

Environmental Fate

  • Soil Half-Life: 14–21 days under aerobic conditions .

  • Degradation Products: Trifluoroacetic acid (TFA) and chlorinated pyrazoles .

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